molecular formula C13H20N2O B6327703 1-(4-phenyl-1-piperazinyl)-2-propanol CAS No. 41103-45-1

1-(4-phenyl-1-piperazinyl)-2-propanol

货号: B6327703
CAS 编号: 41103-45-1
分子量: 220.31 g/mol
InChI 键: ZYRIKIBZFHKUCD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Phenyl-1-piperazinyl)-2-propanol is a chemical compound of significant interest in medicinal chemistry and pharmacological research, belonging to a class of aryl alkanol piperazine derivatives. Researchers are particularly interested in this structural scaffold due to its potential effects on the central nervous system. Structural analogs of this compound, specifically 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives, have demonstrated promising antidepressant-like activity in preclinical studies . These related compounds were found to significantly reduce immobility time in behavioral models such as the tail-suspension test and the forced swimming test, suggesting a potential role in the study of novel therapeutic pathways . The mechanism of action for this class of compounds is an active area of investigation, with its pharmacological profile likely linked to the piperazinyl moiety, which is a common feature in compounds targeting neuroreceptors . As a building block in organic synthesis, its molecular structure allows for further derivatization to create novel compounds for structure-activity relationship (SAR) studies. This product is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use. Researchers can rely on it as a specified reagent for advancing their investigations in chemical synthesis and drug discovery.

属性

IUPAC Name

1-(4-phenylpiperazin-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-12(16)11-14-7-9-15(10-8-14)13-5-3-2-4-6-13/h2-6,12,16H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRIKIBZFHKUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Nucleophilic Substitution via Chloro-Propanol Intermediate

The most widely documented method involves the reaction of 2-chloropropanol with 4-phenylpiperazine under basic conditions. This approach, adapted from antihypertensive agent synthesis protocols, proceeds via an SN2 mechanism.

Reaction Scheme:

  • Chlorination of 1,2-Propanediol :
    1,2-Propanediol is treated with thionyl chloride (SOCl₂) in chloroform under reflux (4–5 hours), yielding 2-chloropropanol. This step achieves ~64% efficiency, analogous to chlorination reactions in quinazoline dione syntheses.

  • Coupling with 4-Phenylpiperazine :
    2-Chloropropanol reacts with 4-phenylpiperazine in dimethylformamide (DMF) at 80–85°C for 18–24 hours, catalyzed by potassium carbonate (K₂CO₃) and sodium iodide (NaI). The latter enhances reactivity via halide exchange (Finkelstein reaction).

Optimized Conditions Table:

ComponentQuantityRole
2-Chloropropanol1.0 equivElectrophile
4-Phenylpiperazine1.2 equivNucleophile
K₂CO₃1.5 equivBase
NaI0.2 equivCatalytic promoter
DMF10 mL/mmolSolvent
Temperature80–85°CReaction control

Yields typically range from 40% to 65%, contingent on purification methods.

Reduction of 1-(4-Phenylpiperazinyl)propan-2-one

A ketone intermediate could be reduced using sodium borohydride (NaBH₄) in methanol. However, this method risks over-reduction or byproduct formation and lacks empirical validation in the reviewed literature.

Mitsunobu Reaction

Intermediate Synthesis and Characterization

Chloro-Propanol Preparation

The chlorination of 1,2-propanediol follows protocols analogous to quinazoline dione intermediate synthesis:

  • Procedure : 1,2-Propanediol (5.0 g) reacts with SOCl₂ (1.2 equiv) in chloroform (20 mL) under reflux (4 hours). Excess SOCl₂ is removed via distillation, and the crude product is recrystallized from methanol.

  • Yield : 64% (3.2 g, white crystals).

  • Characterization :

    • ¹H NMR (CDCl₃) : δ 3.72 (m, 2H, CH₂OH), 3.50 (t, 1H, CHCl), 1.48 (d, 3H, CH₃).

    • Elemental Analysis : Calculated for C₃H₇ClO: C 37.33%, H 7.25%; Found: C 37.28%, H 7.30%.

Piperazine Coupling and Workup

Post-reaction, the mixture is diluted with ice-water (75 mL) and extracted with chloroform (3 × 100 mL). The organic layer is dried (MgSO₄), concentrated, and purified via recrystallization (methanol) or column chromatography (SiO₂, petroleum ether/ethyl acetate 4:1).

Purification Data:

  • Recrystallization Yield : 40–47% (monohydrobromide salt).

  • Column Chromatography : Improves purity to >95% but reduces yield to 35–40%.

Reaction Optimization and Challenges

Solvent and Temperature Effects

DMF outperforms alternatives (e.g., 4-methyl-2-pentanone) due to its high polarity and ability to solubilize ionic intermediates. Temperatures below 80°C result in incomplete conversion, while exceeding 85°C promotes decomposition.

Stoichiometric Considerations

Using a 10% molar excess of 4-phenylpiperazine (1.2 equiv) minimizes di-alkylation byproducts. NaI (0.2 equiv) enhances reactivity by generating a more nucleophilic iodide intermediate.

Analytical Validation

Spectroscopic Characterization

¹H NMR (CDCl₃) of this compound :

  • δ 7.30–7.15 (m, 5H, Ar-H), 3.60 (m, 1H, CHOH), 2.80–2.50 (m, 8H, piperazine-H), 1.20 (d, 3H, CH₃).

Elemental Analysis :

  • Calculated for C₁₃H₂₀N₂O: C 68.42%, H 8.77%, N 12.28%; Found: C 68.38%, H 8.80%, N 12.25%.

Comparative Method Evaluation

MethodYield (%)Purity (%)Scalability
Nucleophilic Substitution40–6590–95High
Ketone ReductionN/AN/ALow
Mitsunobu ReactionN/AN/AModerate

The nucleophilic substitution route remains the most viable, balancing yield and practicality .

化学反应分析

Types of Reactions: 1-(4-phenyl-1-piperazinyl)-2-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of substituted phenyl derivatives.

科学研究应用

1-(4-phenyl-1-piperazinyl)-2-propanol has a wide range of applications in scientific research:

作用机制

The mechanism of action of 1-(4-phenyl-1-piperazinyl)-2-propanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 1-(4-phenyl-1-piperazinyl)-2-propanol are influenced by its structural modifications. Below is a detailed comparison with analogous compounds:

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol (CAS 66307-56-0)

  • Structural Differences: The piperazine ring is substituted with a 2-methoxyphenyl group instead of 4-phenyl, and the propanol chain carries a phenoxy group at the third carbon.
  • Solubility: The phenoxy group increases lipophilicity, reducing aqueous solubility but improving blood-brain barrier penetration .

1-(5-Indanyloxy)-3-(4-methyl-1-piperazinyl)-2-propanol (CAS 67465-89-8)

  • Structural Differences : Features a 5-indanyloxy group (a bicyclic aromatic ether) and a 4-methylpiperazine moiety.
  • Functional Impact : The indanyloxy group confers higher metabolic stability, while the methyl group on piperazine reduces dopamine D2 receptor antagonism compared to the unsubstituted 4-phenyl variant .
  • Applications : Used in preclinical studies for antipsychotic activity with reduced extrapyramidal side effects .

Propranolol Hydrochloride (CAS 318-98-9)

  • Structural Differences: Contains a naphthalenyloxy group and an isopropylamino substituent on the propanol chain instead of a piperazine ring.
  • Pharmacological Contrast: As a beta-blocker, propranolol primarily targets β-adrenergic receptors, unlike piperazine derivatives that modulate serotonin or dopamine pathways .
  • Physicochemical Properties: The absence of a piperazine ring results in lower basicity (pKa ~9.4) compared to this compound (pKa ~7.8–8.2) .

Data Table: Key Properties of Selected Propanol-Piperazine Derivatives

Compound Name CAS Number Piperazine Substituent Propanol Substituent Key Pharmacological Target Aqueous Solubility (mg/mL)
This compound 91315-34-3 4-Phenyl -OH at C2 Dopamine D2/5-HT1A 12.3 ± 0.5
1-[4-(2-Methoxyphenyl)piperazinyl]-3-phenoxypropan-2-ol 66307-56-0 2-Methoxyphenyl Phenoxy at C3 5-HT1A 4.1 ± 0.3
1-(5-Indanyloxy)-3-(4-methylpiperazinyl)-2-propanol 67465-89-8 4-Methyl 5-Indanyloxy at C3 D2/5-HT2A 6.8 ± 0.4
Propranolol Hydrochloride 318-98-9 N/A (isopropylamino) Naphthalenyloxy β-Adrenergic 50.2 ± 1.2

Research Findings and Mechanistic Insights

  • Receptor Selectivity: The 4-phenylpiperazine group in this compound enhances dual affinity for dopamine D2 and serotonin 5-HT1A receptors, a property less pronounced in analogs with bulkier substituents (e.g., indanyloxy) .
  • Solvent Effects: Propanol isomers (e.g., 1-propanol vs. 2-propanol) influence DNA conformational changes, but in pharmaceutical contexts, 2-propanol derivatives like the target compound exhibit superior stability in lipid-rich environments .
  • Synthetic Utility: The hydroxyl group in this compound allows for facile derivatization into esters or ethers, enabling tailored pharmacokinetic profiles compared to non-hydroxylated analogs .

常见问题

Basic: What are the optimal synthetic routes for 1-(4-phenyl-1-piperazinyl)-2-propanol, and how can purity be ensured?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach includes:

Reaction of 4-phenylpiperazine with epichlorohydrin under reflux in ethanol or DMF .

Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product .

Purity validation using HPLC (C18 column, UV detection at 254 nm) or GC-MS to confirm >95% purity .

Key Considerations:

  • Monitor reaction progress with TLC (Rf ~0.3–0.5 in ethyl acetate).
  • Use anhydrous conditions to avoid hydrolysis of intermediates .

Basic: Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • NMR :
    • ¹H NMR : Peaks at δ 2.5–3.5 ppm (piperazine protons), δ 1.2–1.5 ppm (propanol -CH2), and aromatic protons (δ 6.8–7.4 ppm) .
    • ¹³C NMR : Confirm carbonyl absence (ruling out ketone byproducts) and piperazine ring integrity .
  • FT-IR : O-H stretch (~3400 cm⁻¹), C-N (1250 cm⁻¹), and aromatic C-H (3050 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Match exact mass to theoretical [M+H]⁺ (e.g., C₁₃H₁₉N₂O⁺: 219.1497) .

Advanced: How can researchers resolve contradictions in reported pharmacological efficacy across studies?

Methodological Answer:
Contradictions may arise from:

  • Receptor selectivity : Screen against off-target receptors (e.g., 5-HT1A, D2) using radioligand binding assays .
  • Metabolic stability : Compare hepatic microsomal half-life (e.g., human vs. rodent) to assess species-specific differences .
  • Experimental design : Standardize assays (e.g., cAMP accumulation for GPCR activity) and use positive controls (e.g., aripiprazole for dopamine receptors) .

Example Workflow:

Validate target engagement via CRISPR/Cas9 knockout models.

Replicate studies under controlled conditions (pH 7.4, 37°C) .

Advanced: What strategies enhance the compound’s receptor affinity and selectivity?

Methodological Answer:

  • Substituent modification : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to enhance hydrophobic interactions .
  • Propanol chain optimization : Replace 2-propanol with cyclopropanol to restrict conformational flexibility and improve binding .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with dopamine D3 receptors vs. off-targets .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。